safety data sheet (SDS) and hazards for 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone
safety data sheet (SDS) and hazards for 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone
An In-Depth Technical Guide to the Safe Handling of 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone
Authored by a Senior Application Scientist
Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone was not publicly available. The following guide has been meticulously compiled by synthesizing data from structurally analogous compounds to provide a comprehensive and conservative safety and handling protocol. The primary surrogate is the isomer 2-Bromo-4'-(trifluoromethyl)acetophenone, supplemented with data from other related acetophenone derivatives. Researchers must perform their own risk assessment before use.
Introduction and Compound Profile
2-(2-Bromophenyl)-4'-trifluoromethylacetophenone is a complex ketone derivative that presents significant interest in medicinal chemistry and drug development as a potential building block for novel therapeutic agents. Its structure, incorporating a brominated phenyl ring and a trifluoromethylated acetophenone moiety, suggests a high degree of reactivity and potential biological activity. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromophenyl group offers a site for further chemical modification, such as cross-coupling reactions. Given its potential utility, a thorough understanding of its safe handling and hazard profile is paramount for researchers.
Hazard Identification and GHS Classification
Based on the analysis of its structural isomer, 2-Bromo-4'-(trifluoromethyl)acetophenone, and related compounds, 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone is anticipated to be classified under the Globally Harmonized System (GHS) as follows.[1]
Anticipated GHS Classification:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1][2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation)[1][2]
Signal Word: Warning
Hazard Pictograms:
Hazard Statements:
Precautionary Statements:
A comprehensive set of precautionary statements is essential for handling this compound safely.[1][2]
-
Prevention: P261, P264, P271, P280
-
Response: P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362+P364
-
Storage: P403+P233, P405
-
Disposal: P501
Toxicological Profile: An Inferential Analysis
A definitive toxicological profile for 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone is not available. However, by examining its structural components, a reasoned toxicological assessment can be inferred.
-
Irritation: The presence of the acetophenone moiety, particularly with halogen substituents, strongly suggests that the compound will be irritating to the skin, eyes, and respiratory tract.[1][2][3] This is a common characteristic of α-haloketones.
-
Lachrymator: Some related trifluoroacetophenones are noted to be lachrymators, substances that irritate the eyes and cause tearing.[3][4] It is prudent to assume this property for the target compound.
-
Metabolism and Systemic Toxicity: The trifluoromethyl group is known to increase the lipophilicity of molecules, potentially enhancing their absorption and distribution in the body. While this can be a desirable trait in drug design, it also necessitates a cautious approach to handling to avoid systemic exposure. The full toxicological properties have not been thoroughly investigated.[5]
Quantitative Data and Physical Properties
The following table summarizes the key physical and safety data, primarily based on the isomer 2-Bromo-4'-(trifluoromethyl)acetophenone and other related compounds.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₀BrF₃O | N/A |
| Molecular Weight | 355.14 g/mol | N/A |
| GHS Hazard Codes | H315, H319, H335 | [1] |
| Precautionary Codes | P261, P264, P280, P302+P352, P305+P351+P338 | [1] |
| Flash Point | 96 °C (204.8 °F) - closed cup (for a related compound) | |
| Storage Class | 10 - Combustible liquids (for a related compound) |
Experimental Protocols: Safe Handling and Emergency Procedures
Risk Assessment Workflow
Before any experimental work, a thorough risk assessment is mandatory. The following diagram illustrates the logical workflow for this process.
Caption: Risk assessment workflow for handling hazardous chemical compounds.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to mitigate the risks of exposure.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be worn if there is a risk of splashing.
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). A standard laboratory coat is required, and for larger quantities, a chemical-resistant apron or suit should be considered.[2]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][6] If a fume hood is not available, a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)) must be used.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[7][8] Do not breathe dust or vapors.[6] Ensure adequate ventilation and use only in a chemical fume hood.[6][7] Wash hands thoroughly after handling.[2][6][7]
-
Storage: Store in a cool, dry, and well-ventilated place.[2][9] Keep the container tightly closed and store locked up.[2] Store away from incompatible materials such as strong oxidizing agents and strong bases.[6]
First-Aid Measures
The following first-aid measures are based on the anticipated hazards and should be prominently displayed in the laboratory.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately take off all contaminated clothing.[7] Rinse the skin with plenty of water and soap for at least 15 minutes.[6] If skin irritation persists, get medical advice/attention.[2][7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2][6] Immediately call a poison center or doctor.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Spill and Disposal Procedures
-
Spill Response: Evacuate the area. Wear appropriate PPE, including respiratory protection.[7] For a solid spill, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[10] For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a chemical waste container.
-
Waste Disposal: Dispose of this material and its container at a licensed hazardous-waste disposal facility.[2][5] Do not allow the chemical to enter drains or waterways.
Synthesis and Reactivity Considerations
While a specific synthesis protocol for 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone was not found, methods for producing similar compounds often involve organometallic reagents (e.g., Grignard or organolithium reagents) and electrophilic trifluoroacetylating agents.[11][12] These reactions are often highly exothermic and require strict anhydrous conditions and inert atmospheres. The presence of the bromophenyl group also suggests potential for palladium-catalyzed cross-coupling reactions, which require careful handling of pyrophoric catalysts and air-sensitive reagents.
Conclusion
2-(2-Bromophenyl)-4'-trifluoromethylacetophenone is a compound with significant potential in research and development. However, its structural features suggest it should be handled as a hazardous substance, specifically as a skin, eye, and respiratory irritant. By adhering to the comprehensive safety protocols outlined in this guide—derived from the best available data on analogous compounds—researchers can mitigate the risks and work with this valuable chemical intermediate in a safe and responsible manner. A thorough, compound-specific risk assessment remains the cornerstone of laboratory safety.
References
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PubChem. 2-Bromo-4'-(trifluoromethyl)acetophenone. National Center for Biotechnology Information. [Link]
-
PubChem. 2,2,2-Trifluoroacetophenone. National Center for Biotechnology Information. [Link]
- Google Patents. Method for synthesizing trifluoromethyl acetophenone.
Sources
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- 3. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]
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